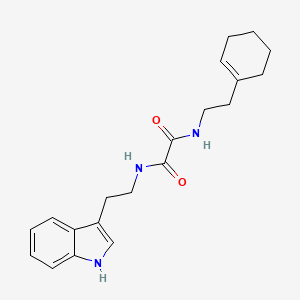

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as IEOP or IND24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IEOP belongs to the oxalamide family of compounds and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Synthesis of 1-(Indol-3-yl)carbazoles

The compound can serve as a precursor for the synthesis of 1-(indol-3-yl)carbazoles. Gold-catalyzed reactions allow for selective 1,2-alkyl or 1,2-vinyl migration, leading to diverse carbazole derivatives. These compounds find applications in materials science, organic electronics, and photovoltaics .

Functionalization of Aniline Derivatives

By modifying the cyclohexenyl moiety, researchers can explore the functionalization of aniline derivatives. For instance, co-halogenation or dibromination reactions can yield novel products with potential applications in drug discovery or materials chemistry .

Near-Infrared-Absorbing Dyes

The compound’s unique structure, especially the indole and cyclohexenyl units, makes it suitable for designing near-infrared-absorbing dyes. These dyes are valuable in bioimaging, photothermal therapy, and optical sensing applications. Researchers have synthesized related iodide salts with promising properties .

Carbazole-Based Organic Semiconductors

Carbazole derivatives are widely used in organic electronics. By incorporating this compound into conjugated polymers or small molecules, researchers can create organic semiconductors for field-effect transistors, light-emitting diodes (LEDs), and solar cells. The cyclohexenyl-substituted carbazole may enhance charge transport properties .

Photodynamic Therapy Agents

The indole and oxalamide moieties could contribute to the design of photodynamic therapy (PDT) agents. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively destroying cancer cells. The compound’s structure may allow for efficient singlet oxygen production .

Molecular Probes and Imaging Agents

Researchers can explore the use of this compound as a molecular probe or imaging agent. Its unique structure could enable specific binding to biological targets, aiding in fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI) .

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-19(21-12-10-15-6-2-1-3-7-15)20(25)22-13-11-16-14-23-18-9-5-4-8-17(16)18/h4-6,8-9,14,23H,1-3,7,10-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTJFXCQWBCFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)

![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2761293.png)